
3-Aminopropanimidamide--hydrogen bromide (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropanimidamide–hydrogen bromide (1/1) is a chemical compound with the molecular formula C3H9N3·HBr It is a derivative of propylamine, where the amine group is substituted with an amidine group, and it is stabilized as a hydrobromide salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropanimidamide–hydrogen bromide typically involves the reaction of 3-bromopropylamine with cyanamide under controlled conditions. The reaction proceeds as follows:
Step 1: 3-Bromopropylamine is reacted with cyanamide in an aqueous solution.
Step 2: The reaction mixture is heated to facilitate the formation of the amidine group.
Step 3: The product is then treated with hydrobromic acid to form the hydrobromide salt.
The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-Aminopropanimidamide–hydrogen bromide involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopropanimidamide–hydrogen bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-aminopropylamine and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted propylamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Aminopropanimidamide–hydrogen bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amidine-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Aminopropanimidamide–hydrogen bromide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropylamine: A precursor in the synthesis of 3-Aminopropanimidamide–hydrogen bromide.
Cyanamide: Used in the synthesis of amidine-containing compounds.
Propylamine: A related compound with similar structural features.
Uniqueness
3-Aminopropanimidamide–hydrogen bromide is unique due to its combination of an amidine group and a hydrobromide salt, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
77152-88-6 |
|---|---|
Fórmula molecular |
C3H10BrN3 |
Peso molecular |
168.04 g/mol |
Nombre IUPAC |
3-aminopropanimidamide;hydrobromide |
InChI |
InChI=1S/C3H9N3.BrH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H |
Clave InChI |
ZETQEMOLHGSXHQ-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


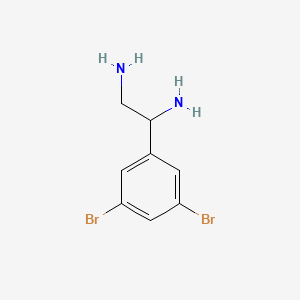
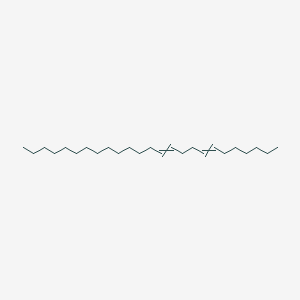
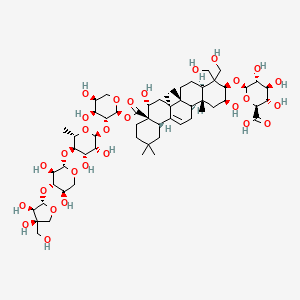
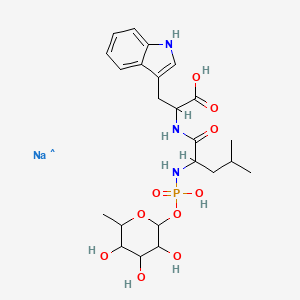
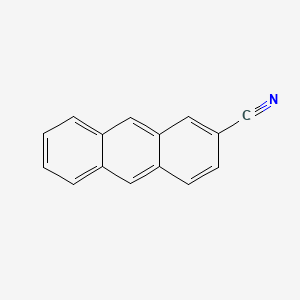
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12434911.png)
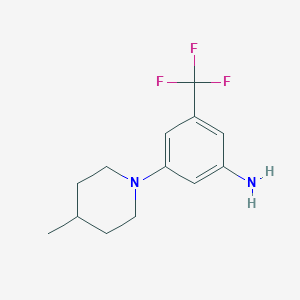
![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)

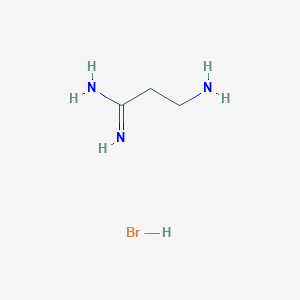
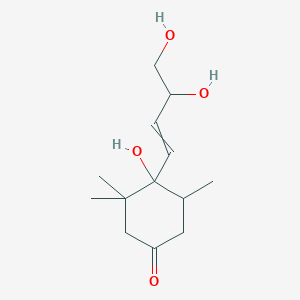
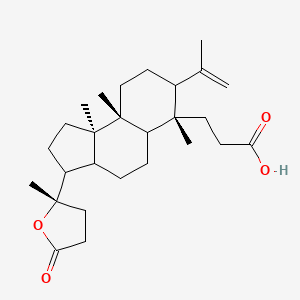

![[2-(4-Bromophenyl)ethyl]hydrazine](/img/structure/B12434943.png)
